Methylaluminoxane

Polybutadiene Living Polymerization Stereospecificity

Methylaluminoxane (MAO) is the industry-standard cocatalyst for Group IV metallocene and post-metallocene single-site catalysts, supplied as a 10 wt% solution in toluene. Unlike MMAO or IBAO alternatives, standard MAO provides a consistent oligomeric structure and free trimethylaluminum (TMA) content that defines catalyst activation kinetics, active-site concentration, and chain-transfer rates. Substituting other aluminoxanes without requalification can cause productivity collapse or off-spec polymer microstructures. This product is the required benchmark for establishing baseline catalyst performance (3.9×10⁷ g PE/mol Zr·h·atm). For high-throughput catalyst screening, this standardized MAO ensures that observed performance differences originate from catalyst structure, not cocatalyst variability.

Molecular Formula C3H9Al3O3X2
Molecular Weight 58.015 g/mol
CAS No. 120144-90-3
Cat. No. B055162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaluminoxane
CAS120144-90-3
SynonymsMAO; uminoxane; METHYLALUMINOXANE; MAO 10% in Toluene; methylaluminum(2+); dimethylalumanylium; MethylaluminoxaneMAO; Polymethylaluminoxane; Poly[oxy(methylaluminio)]; Methylaluminoxane solution
Molecular FormulaC3H9Al3O3X2
Molecular Weight58.015 g/mol
Structural Identifiers
SMILESC[Al]=O
InChIInChI=1S/CH3.Al.O/h1H3;;
InChIKeyCPOFMOWDMVWCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylaluminoxane CAS 120144-90-3: The Benchmark Cocatalyst for Metallocene-Mediated Olefin Polymerization


Methylaluminoxane (MAO, CAS 120144-90-3) is an oligomeric organoaluminum compound with the approximate formula (Al(CH₃)O)ₙ, universally recognized as the quintessential cocatalyst for activating Group IV metallocene and post-metallocene single-site catalysts in olefin polymerization [1]. It is primarily supplied and utilized as a 10 wt% solution in toluene , serving as the industrial standard against which all other aluminoxane cocatalysts are measured due to its unmatched ability to generate highly active cationic metal centers while scavenging impurities [2].

Why Generic MAO Substitution Poses Significant Technical and Financial Risk: The Critical Role of TMA Content and Aluminoxane Structure


Interchanging commercial MAO with modified methylaluminoxanes (MMAOs), isobutylaluminoxanes (IBAOs), or even other MAO preparations is scientifically unsound due to profound differences in the content of free trimethylaluminum (TMA), oligomeric structure, and alkyl group substitution [1]. These variables directly dictate the rate of metallocene activation, the concentration of active sites, and the kinetics of chain transfer, thereby controlling polymer yield, molecular weight distribution, and even polymerization behavior (e.g., living vs. deactivating) [2][3]. Direct substitution without rigorous requalification can lead to catastrophic drops in catalytic productivity, off-spec polymer microstructures, and reactor fouling [4].

Quantitative Differentiation Evidence for Methylaluminoxane (CAS 120144-90-3) Versus Key Comparators


MAO Enables Living cis-1,4-Polybutadiene Synthesis; MMAO Leads to Catalyst Deactivation

In the polymerization of 1,3-butadiene catalyzed by CoCl₂, commercial MAO induces a slowly-initiated living polymerization, enabling precise control over molecular weight [1]. In stark contrast, modified methylaluminoxane (MMAO), when used as the cocatalyst under identical conditions, results in rapid catalyst deactivation rather than a living process [2]. This fundamental difference dictates that MAO is irreplaceable for synthesizing well-defined, high cis-1,4-polybutadiene blocks.

Polybutadiene Living Polymerization Stereospecificity

Benchmark Activity of 3.9 × 10⁷ g PE/mol Zr·h·atm for Cp₂ZrCl₂/MAO at Optimized Al/Zr Ratio

A foundational study on the Cp₂ZrCl₂/MAO catalyst system established a quantitative performance benchmark for ethylene polymerization. At an optimized Al/Zr molar ratio of approximately 10,000 and a temperature of 70°C, the system achieved a peak productivity of 3.9 × 10⁷ g PE per mole of Zr per hour per atmosphere of ethylene pressure [1]. This specific, reproducible activity value serves as the definitive reference point for evaluating the efficacy of any alternative cocatalyst or new MAO preparation.

Ethylene Polymerization Zirconocene Productivity

Isobutylaluminoxane (IBAO) Exhibits 'Very Low Activity' Compared to MAO in Ethylene Polymerization

A systematic comparison of commercial and developmental aluminoxanes for ethylene polymerization with Cp₂ZrCl₂ revealed a stark activity hierarchy. While MAO and MMAO were found to have similar activities, isobutylaluminoxane (IBAO) provided a 'very low activity' [1]. The study further demonstrated that even increasing the isobutyl content within a mixed aluminoxane led to a continual decrease in catalyst activity [2].

Ethylene Polymerization Zirconocene Cocatalyst Activity

TMA-Depleted MAO Requires Significantly Higher Loading (Al/Zr Ratio) for Full Metallocene Activation

The free trimethylaluminum (TMA) content in commercial MAO is a critical performance variable. A study comparing commercial MAO with two TMA-depleted MAO preparations (MAO-A and MAO-B) in the activation of rac-Et(Ind)₂ZrCl₂ found that a significantly larger amount of the TMA-depleted cocatalyst (higher Al/Zr ratio) was required to fully convert the metallocene precursor into the highly active cationic species [1]. This indicates that commercial MAO, with its intrinsic TMA content, is a more efficient activator on a molar aluminum basis.

Metallocene Activation Trimethylaluminum Cocatalyst Efficiency

High-Value Application Scenarios Where Methylaluminoxane (CAS 120144-90-3) Provides a Verifiable Procurement Advantage


Synthesis of Precision Polyolefins with Controlled Architecture

MAO is the preferred cocatalyst for R&D and production of polyolefins requiring precise control over molecular weight and narrow polydispersity (PDI ≈ 2.0) [1]. The living polymerization behavior enabled by MAO with certain catalyst systems, such as CoCl₂ for 1,3-butadiene polymerization, is a unique and non-replicable feature with alternative cocatalysts like MMAO [2], making MAO essential for creating block copolymers and advanced materials.

Benchmarking and Process Development for Metallocene Catalyst Systems

Given its role as the industrial benchmark, MAO is the required cocatalyst for establishing baseline performance metrics for new metallocene catalysts or process conditions [1]. Its well-characterized productivity of 3.9 × 10⁷ g PE/mol Zr·h·atm under standard conditions provides a critical reference point for evaluating the success of new catalyst formulations or process optimizations.

High-Throughput Catalyst Screening with Validated Performance

In high-throughput screening campaigns to discover new single-site catalysts, the use of a standardized, commercially available MAO ensures that observed differences in catalyst performance are attributable to the catalyst structure rather than variability in the cocatalyst [1]. The lower activation efficiency of TMA-depleted MAO underscores the importance of using a consistent, defined MAO source to obtain reproducible and comparable screening data [2].

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